molecular formula C20H19FN2O3 B2507107 N-(3-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide CAS No. 887878-74-2

N-(3-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide

Cat. No.: B2507107
CAS No.: 887878-74-2
M. Wt: 354.381
InChI Key: MLMOFHGXGKGMNB-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, which is known for its diverse biological activities, and a fluorophenyl group, which often enhances the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorine atom is introduced into the phenyl ring.

    Amidation Reaction: The final step involves the coupling of the benzofuran derivative with 3-methylbutanamide under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the amide or other functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it useful in studying enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The fluorophenyl group may enhance binding affinity and specificity, while the benzofuran core could facilitate interactions with hydrophobic regions of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
  • N-(3-bromophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
  • N-(3-methylphenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide

Uniqueness

N-(3-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and bioavailability, making this compound potentially more effective in its applications compared to its analogs with different substituents.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-12(2)10-17(24)23-18-15-8-3-4-9-16(15)26-19(18)20(25)22-14-7-5-6-13(21)11-14/h3-9,11-12H,10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMOFHGXGKGMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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